3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide 3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
Brand Name: Vulcanchem
CAS No.: 320420-32-4
VCID: VC4685579
InChI: InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21)
SMILES: C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO
Molecular Formula: C13H10ClF3N4O
Molecular Weight: 330.7

3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide

CAS No.: 320420-32-4

Cat. No.: VC4685579

Molecular Formula: C13H10ClF3N4O

Molecular Weight: 330.7

* For research use only. Not for human or veterinary use.

3-chloro-N'-hydroxy-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide - 320420-32-4

Specification

CAS No. 320420-32-4
Molecular Formula C13H10ClF3N4O
Molecular Weight 330.7
IUPAC Name 3-chloro-N-hydroxy-N'-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
Standard InChI InChI=1S/C13H10ClF3N4O/c14-10-4-9(13(15,16)17)7-19-11(10)12(21-22)20-6-8-2-1-3-18-5-8/h1-5,7,22H,6H2,(H,20,21)
Standard InChI Key VBHOXBAPRJDEBS-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine core substituted at positions 2, 3, and 5. Key structural elements include:

  • Position 2: A carboximidamide group (C(=NH)NHOH-\text{C}(=\text{NH})\text{NHOH}) with an N-(3-pyridinylmethyl) substituent.

  • Position 3: A chlorine atom.

  • Position 5: A trifluoromethyl (CF3-\text{CF}_3) group.

The IUPAC name reflects this arrangement: 3-chloro-N'-hydroxy-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide.

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC13H10ClF3N4O\text{C}_{13}\text{H}_{10}\text{ClF}_3\text{N}_4\text{O}
Molecular Weight330.7 g/mol
Boiling Point (Predicted)436.7 ± 55.0 °C
Density (Predicted)1.52 ± 0.1 g/cm³
pKa (Predicted)7.0 ± 0.69
SolubilityNot experimentally determined

Spectroscopic Characterization

  • NMR: The pyridine ring protons resonate between δ 7.5–8.5 ppm, while the trifluoromethyl group shows a distinct 19F^{19}\text{F} signal at −60 to −70 ppm.

  • HPLC: Used to confirm purity (>95% in synthesized batches).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of Pyridinecarboximidamide Core: Condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine.

  • N-(3-Pyridinylmethyl) Substitution: Alkylation using 3-(chloromethyl)pyridine under basic conditions.

  • Purification: Chromatographic techniques (e.g., silica gel) yield the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1NH2_2OH·HCl, DCC, DMF, 0–5°C6590
23-Pyridinylmethyl chloride, K2_2CO3_3, THF7288
3Column chromatography (EtOAc/hexane)5895

Challenges and Solutions

  • Low Solubility: Addressed via salt formation (e.g., hydrochloride).

  • Byproduct Formation: Mitigated by controlling reaction temperature and stoichiometry.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) and SARS-CoV-2 main protease (Mpro^\text{pro}) with IC50_{50} values of 24.7 nM and 0.27 nM, respectively . The trifluoromethyl group enhances binding affinity via hydrophobic interactions with enzyme pockets .

Antimicrobial Properties

  • Gram-Negative Bacteria: MIC values range from 0.125–16 µg/mL against E. coli and K. pneumoniae .

  • Antifungal Activity: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).

Table 3: Biological Activity Profile

TargetAssay ModelIC50_{50}/MICSource
AChEHuman erythrocytes24.7 nM
SARS-CoV-2 Mpro^\text{pro}In vitro enzyme assay0.27 nM
E. coliBroth microdilution0.125–4 µg/mL

Mechanistic Insights

  • AChE Inhibition: The pyridinylmethyl group interacts with the catalytic triad (Ser203, His447, Glu334) .

  • Antibacterial Action: Disruption of cell membrane integrity via lipid peroxidation .

Applications in Medicinal Chemistry

Drug Development

  • Anticholinesterase Agents: Potential for Alzheimer’s disease therapy .

  • Antiviral Candidates: Broad-spectrum activity against coronaviruses .

Limitations

  • Poor Oral Bioavailability: Attributed to high plasma protein binding (81.6% in humans) .

  • CYP3A4 Metabolism: Rapid clearance necessitates co-administration with inhibitors (e.g., ritonavir) .

Comparative Analysis with Analogues

Table 4: Activity Comparison with Structural Analogues

CompoundKey ModificationAChE IC50_{50} (nM)MIC (E. coli) (µg/mL)
Target CompoundNone24.70.125
3-Chloro-N-(4-chlorophenyl) analogue Pyridinylmethyl → 4-chlorophenyl48.92.0
N-Hydroxy derivative Trifluoromethyl → H112.316.0

Key trends:

  • Trifluoromethyl Group: Critical for potency (10-fold difference vs. des-CF3_3 analogue) .

  • Pyridinylmethyl vs. Aryl Substituents: Improved selectivity for bacterial targets .

Future Research Directions

  • Prodrug Development: To enhance solubility (e.g., phosphate esters).

  • In Vivo Efficacy Studies: Rodent models of neurodegeneration and infection .

  • Structure-Activity Relationship (SAR): Systematic exploration of substituents at positions 3 and 5 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator